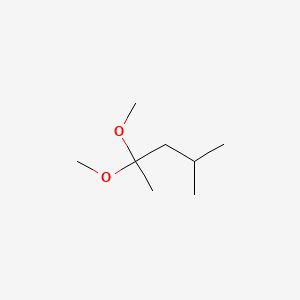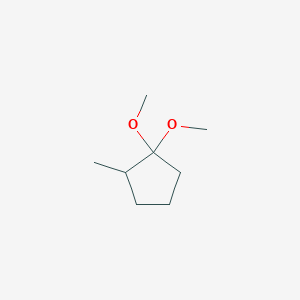
4-carbamoylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of both a carbamoyl group (-CONH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. It is a white crystalline solid that is soluble in water and commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylbenzene-1-sulfonic acid typically involves the sulfonation of 4-aminobenzamide. The reaction is carried out by treating 4-aminobenzamide with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions generally include elevated temperatures and controlled addition of sulfuric acid to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through crystallization or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Carbamoylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in protein modification studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-carbamoylbenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophiles. These interactions enable the compound to modify proteins, enzymes, and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the carbamoyl group but has similar sulfonic acid functionality.
4-Carboxybenzenesulfonic acid: Contains a carboxyl group (-COOH) instead of a carbamoyl group.
4-Nitrobenzenesulfonic acid: Contains a nitro group (-NO2) instead of a carbamoyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
802873-37-6 |
|---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





